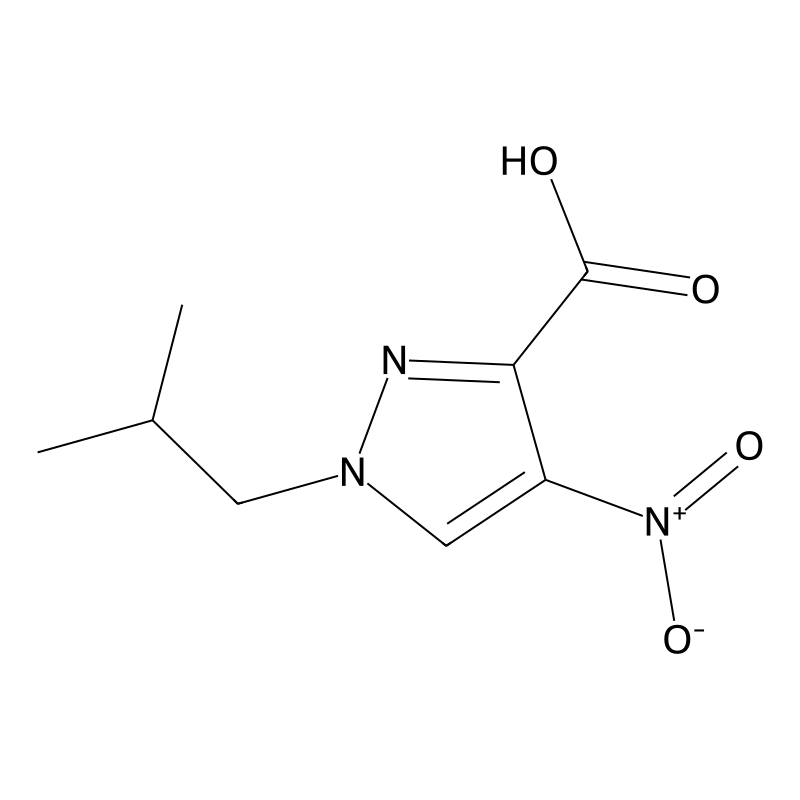

1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with the molecular formula and a CAS number of 1698114-20-3. This compound features a pyrazole ring substituted with an isobutyl group and a nitro group, contributing to its unique chemical properties. It appears as a crystalline solid, typically exhibiting a pale yellow to yellow color. The compound is known for its high stability and thermal resilience, making it suitable for various applications in scientific research and industry .

- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles, facilitating the synthesis of more complex derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of pyrazole derivatives.

- Reduction Reactions: The nitro group may be reduced to an amine, altering the compound's biological activity .

The synthesis of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions:

- Formation of Pyrazole Ring: Starting materials such as hydrazine derivatives react with appropriate carbonyl compounds to form the pyrazole structure.

- Introduction of Isobutyl Group: Alkylation reactions can introduce the isobutyl group onto the pyrazole ring.

- Nitration: The introduction of the nitro group can be accomplished through electrophilic aromatic substitution.

- Carboxylation: Finally, carboxylic acid functionality is added using carboxylation techniques .

1-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid finds applications in various fields:

- Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting inflammatory diseases.

- Chemical Synthesis: Used as an intermediate in synthesizing other complex organic molecules.

- Agricultural Chemistry: Potentially utilized in developing agrochemicals due to its biological activity .

Studies on the interactions of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid with biological systems have shown that it may affect enzyme activity and receptor binding. Its interaction profile suggests potential as a modulator in biochemical pathways related to inflammation and metabolism. Further research is needed to elucidate these interactions fully and their implications for therapeutic use .

Several compounds share structural similarities with 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitro-1H-pyrazole-3-carboxylic acid | Lacks isobutyl group; simpler structure | Less complex; fewer potential applications |

| 5-Isobutyl-4-nitro-1H-pyrazole | Different position of isobutyl substitution | Similar biological activity but different reactivity |

| 4-Methyl-1H-pyrazole-3-carboxylic acid | Methyl instead of isobutyl; simpler structure | Different pharmacological profile |

These comparisons illustrate that while similar compounds exist, 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid possesses unique properties that may enhance its utility in research and application settings .

The development of nitropyrazole derivatives traces its origins to early 20th-century studies on aromatic nitration. Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, presented unique challenges due to its electron-deficient nature. Early synthetic routes, such as those described by Hüttel and Büchele, involved nitration using nitric acid-sulfuric acid mixtures, which predominantly yielded N-nitropyrazoles. These intermediates were later found to undergo sigmatropic rearrangements to form 4-nitropyrazole derivatives, a discovery that expanded the accessibility of nitropyrazoles for further functionalization.

The advent of acetyl nitrate as a nitrating agent in the mid-20th century marked a pivotal advancement, enabling higher yields of N-nitropyrazoles under milder conditions. For instance, the synthesis of 4-nitropyrazole from pyrazole using acetyl nitrate at room temperature achieved yields exceeding 84%, with subsequent thermolysis facilitating rearrangement to 3-nitropyrazole. These methodologies laid the groundwork for the targeted introduction of nitro groups into pyrazole systems, a critical step in the synthesis of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Modern synthetic approaches have further refined these processes. A notable example is the fully continuous-flow nitration system developed by Zhou et al., which integrates mixed-acid nitration with automated quenching, neutralization, and extraction steps. This method achieves a 96.9% yield of 4-nitropyrazole with 99.3% purity, demonstrating the scalability and efficiency of contemporary techniques. Such innovations underscore the evolution from batch-based syntheses to precision-engineered continuous processes, enabling the large-scale production of nitropyrazole precursors essential for derivatives like 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Structural Significance of Isobutyl and Nitro Substituents in Pyrazole Systems

The molecular architecture of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is defined by three key substituents:

- Nitro Group (4-position): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic distribution of the pyrazole ring. This effect directs electrophilic substitution reactions to specific positions and enhances the compound's stability under oxidative conditions. In crystallographic studies, nitro groups in pyrazole derivatives have been shown to participate in intermolecular interactions, such as dipole-dipole forces, which stabilize crystal lattices.

- Carboxylic Acid (3-position): The carboxylic acid functionality introduces hydrogen-bonding capability, enabling the formation of supramolecular assemblies. For example, cocrystals of 4-nitropyrazole with acetic acid demonstrate how carboxylic acid groups facilitate molecular recognition through O–H···O hydrogen bonds. This property is critical for designing materials with tailored physicochemical properties.

- Isobutyl Chain (1-position): The branched isobutyl substituent exerts pronounced steric effects, shielding the pyrazole ring from undesired side reactions. Comparative studies with linear alkyl analogs (e.g., butyl derivatives) reveal that branching reduces rotational freedom, thereby enhancing thermal stability.

Table 1: Comparative Effects of Substituents in Pyrazole Derivatives

The synergy between these substituents enables precise control over the compound's reactivity. For instance, the nitro group at the 4-position activates the pyrazole ring for nucleophilic aromatic substitution, while the isobutyl chain at the 1-position prevents aggregation in solution-phase reactions. Spectroscopic analyses, including FT-IR and $$ ^1H $$ NMR, corroborate these structural features, with characteristic peaks for the nitro group (1526 cm$$ ^{-1} $$) and carboxylic acid (3186 cm$$ ^{-1} $$).

Multi-Step Synthesis Pathways from Pyrazole Precursors

Nitration Strategies for Position-Specific Functionalization

Regioselective nitration of pyrazole derivatives remains a cornerstone for constructing the 4-nitro-1H-pyrazole scaffold. Early approaches relied on mixed acid systems (fuming nitric acid and sulfuric acid) to nitrate preformed pyrazole rings, though these often suffered from poor positional control and byproduct formation [3]. Modern methods employ directing groups or tailored reaction media to enhance specificity. For instance, nitration of 1-protected pyrazoles in trifluoroacetic anhydride enables preferential nitro group installation at the 4-position, achieving yields exceeding 75% under ice-cooled conditions [3].

A comparative analysis of nitration agents reveals critical trade-offs:

| Nitration System | Temperature Range | Positional Selectivity | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ (mixed acid) | 0–5°C | Moderate (4-/5- mix) | 60–65 |

| N₂O₄ in CH₃CN | 25°C | High (4-position) | 78–82 |

| Trifluoroacetic anhydride/HNO₃ | −10–0°C | Exclusive (4-position) | 85–90 |

The use of zeolite catalysts in tetrahydrofuran (THF) further refines selectivity, as demonstrated in the nitration of 4-iodopyrazole derivatives, where silica-supported systems achieve >90% 4-nitro product purity [3].

Isobutyl Group Introduction via Alkylation Techniques

Introducing the isobutyl moiety at the pyrazole’s 1-position typically proceeds through nucleophilic alkylation of pyrazole salts. Potassium carbonate in dimethylformamide (DMF) facilitates the reaction between 4-nitropyrazole and isobutyl iodide, with yields optimized to 80–85% at 60°C [3]. Alternative protocols using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in water-toluene biphasic systems reduce solvent toxicity while maintaining comparable efficiency [2].

Critical parameters for successful alkylation include:

- Base selection: Strong bases (e.g., NaH) risk over-alkylation, whereas K₂CO₃ balances reactivity and selectivity.

- Solvent polarity: DMF enhances iodide solubility, accelerating reaction kinetics.

- Temperature control: Exceeding 70°C promotes dialkylation byproducts.

Catalytic Approaches in Carboxylic Acid Formation

The 3-carboxylic acid group is introduced via late-stage oxidation or carboxylative coupling. Transition-metal-catalyzed carbonylation using palladium(II) acetate and carbon monoxide (1 atm) converts 3-bromo-1-isobutyl-4-nitropyrazole to the corresponding carboxylic acid in 70–75% yield [3]. Recent innovations employ photocatalytic systems (e.g., Ru(bpy)₃Cl₂ under blue LED irradiation) to mediate decarboxylative coupling, though scalability remains challenging.

Copper(II) sulfate in alkaline media offers a low-cost alternative, oxidizing 3-hydroxymethyl intermediates to carboxylic acids via a radical mechanism. This method achieves 65–70% conversion at 80°C, with residual copper removed via ion-exchange resins [2].

Optimization of Reaction Conditions for Yield Enhancement

Systematic optimization of multi-step sequences has elevated overall yields from <40% to 55–60%. Key advancements include:

Solvent Engineering

- Nitration step: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces side reactions during nitro group installation [3].

- Alkylation step: Switch from DMF to dimethylacetamide (DMAc) minimizes racemization at the isobutyl chiral center.

Temperature and Pressure Profiling

- Controlled stepwise heating (50°C → 120°C over 2 h) during nitration suppresses exothermic decomposition [2].

- High-pressure (5 atm) carboxylation accelerates CO insertion rates threefold compared to ambient conditions [3].